(3R,5S)-5-methylpiperidine-3-carboxylic acid
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Overview
Description
(3R,5S)-5-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the chiral centers at positions 3 and 5 in the piperidine ring makes this compound particularly interesting for various applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-methylpiperidine-3-carboxylic acid typically involves the introduction of chiral centers through stereoselective reactions. One common method involves the alkylation of lithiated intermediates followed by reduction and rearrangement steps.
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available and inexpensive starting materials. The process is designed to be operationally simple and efficient, with a focus on achieving high yields and purity. The overall yield of the final product can be around 32% in a total time of approximately 80 hours .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-methylpiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,5S)-5-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of (3R,5S)-5-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-5-methylpiperidine-3-carboxylic acid: This is the enantiomer of (3R,5S)-5-methylpiperidine-3-carboxylic acid and has similar chemical properties but different biological activities.
1-(2-Aminoethyl)piperidine-3-carboxylic acid: This compound has a similar piperidine ring structure but with an additional aminoethyl group, leading to different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration, which can result in distinct biological activities and selectivity in chemical reactions. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
(3R,5S)-5-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
CBDSIHCOUDRMMA-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C(=O)O |
Canonical SMILES |
CC1CC(CNC1)C(=O)O |
Origin of Product |
United States |
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